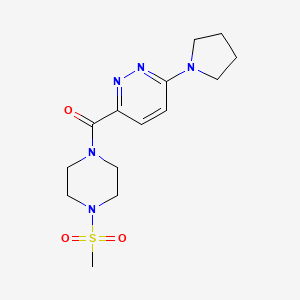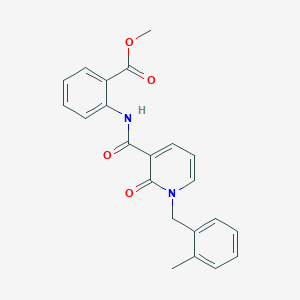
Methyl 2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl benzoate is an organic compound. It is an ester with the chemical formula C6H5COOCH3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . Methyl benzoate has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree, and it is used in perfumery .
Synthesis Analysis
Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . Methyl-2-benzoylbenzoate is formed as one of the reaction products during the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C .Chemical Reactions Analysis
Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate . Nucleophiles attack the carbonyl center, illustrated by hydrolysis with the addition of aqueous NaOH to give methanol and sodium benzoate .Physical And Chemical Properties Analysis
Methyl benzoate has a density of approximately 1.08 g/cm3 at 25°C . Its boiling point is around 198-199°C , and it has a flash point of 77 °C / 170.6 °F .科学的研究の応用
Corrosion Inhibition
Methyl 2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate and its derivatives have been studied for their anti-corrosive properties. Saady et al. (2018) examined the inhibitory effects of similar compounds on mild steel corrosion in hydrochloric acid solutions. Their research demonstrated significant inhibition efficiencies, suggesting that these compounds could serve as effective corrosion inhibitors for mild steel, potentially through the adsorption of inhibitor molecules on the metal surface (Saady et al., 2018).
Anticancer Potential
Certain derivatives of this compound have been explored for their potential anticancer properties. In particular, N-alkyl-2-(substitutedbenzamido)benzamides and methyl 2-(2-(substitutedbenzamido)benzamido)alkanoates were synthesized and subjected to molecular docking and cytotoxicity screening against cancer cell lines. Some of these compounds, such as compound 11a, exhibited potent cytotoxic activity, highlighting the possibility of designing new potent σ1 receptor agonists with anti-cancer activity (Youssef et al., 2020).
Neuropathic Pain Treatment
Research by Rais et al. (2017) explored prodrugs of hydroxamate-based inhibitors of glutamate carboxypeptidase II as potential oral therapies for neuropathic pain. Their work led to the discovery of para-acetoxybenzyl-based prodrugs that exhibited significant analgesic efficacy in animal models of neuropathic pain, indicating the potential of these prodrugs in treating neuropathic pain conditions (Rais et al., 2017).
Enzymatic Activity
The compound has also been involved in studies related to enzyme activity. Reddy and Vaidyanathan (1976) studied benzoate-4-hydroxylase from a soil pseudomonad, indicating that the enzyme could catalyze the conversion of benzoate to p-hydroxybenzoate. This study helps in understanding the enzymatic pathways and potential applications in biotransformations (Reddy & Vaidyanathan, 1976).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-8-3-4-9-16(15)14-24-13-7-11-18(21(24)26)20(25)23-19-12-6-5-10-17(19)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKGNHPLRGRNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B2651733.png)

![1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2651735.png)
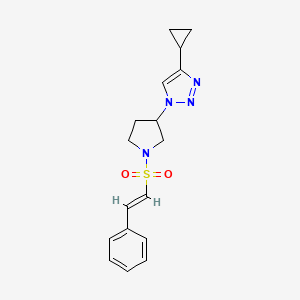
![2-isopropyl-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2651740.png)
![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2651741.png)
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2651742.png)
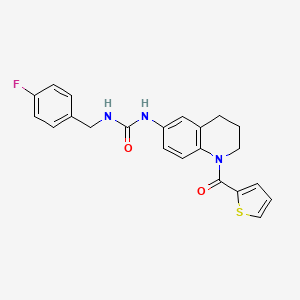

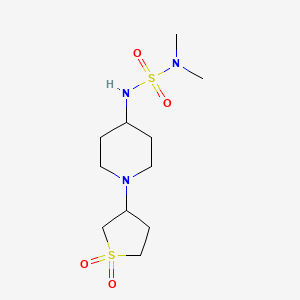
![N-(2-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2651751.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)
